molecular formula C9H12N2OS B2591639 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea CAS No. 1600333-30-9

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2591639
CAS No.: 1600333-30-9
M. Wt: 196.27
InChI Key: VTFWXLLWPHRRFY-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea is a compound that features a cyclopropyl group and a thiophene ring attached to a urea moiety

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea typically involves the reaction of cyclopropyl isocyanate with thiophen-2-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups on the thiophene ring or the urea moiety are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.

    Cyclopropyl ureas: These compounds contain the cyclopropyl group attached to a urea moiety and have comparable reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c12-9(11-7-3-4-7)10-6-8-2-1-5-13-8/h1-2,5,7H,3-4,6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFWXLLWPHRRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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